molecular formula C11H14ClN3 B2972888 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole CAS No. 2124406-81-9

2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole

Cat. No. B2972888
CAS RN: 2124406-81-9
M. Wt: 223.7
InChI Key: PKKNDDKUXLHLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole” is a chemical compound. It is related to “Octahydrocyclopenta[c]pyrrole”, which has a molecular formula of C7H13N . The average mass of “Octahydrocyclopenta[c]pyrrole” is 111.185 Da .


Synthesis Analysis

The synthesis of pyrrole compounds, which are related to the structure of “2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole”, has been extensively studied . For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrole compounds have been widely studied . For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .

Mechanism of Action

Target of Action

Similar compounds such as octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran analogues have been reported to act as antagonists for the protease activated receptor 1 (par1) . PAR1 is a G-protein coupled receptor on the surface of platelets and is regulated by thrombin . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events .

Mode of Action

Similar compounds have been shown to interact with par1, leading to the prevention of platelet aggregation . This suggests that 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole might also interact with its targets in a similar manner, potentially inhibiting their activity and preventing downstream effects.

Biochemical Pathways

Given the potential target of par1, it can be inferred that the compound may affect the thrombin-par1 pathway, which plays a crucial role in platelet aggregation . Inhibition of this pathway could potentially prevent thrombotic cardiovascular events .

Pharmacokinetics

Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes . Efforts have been made to improve the metabolic stability of these compounds by the insertion of a heteroatom at C5 of the octahydroindene ring . This suggests that the metabolic stability of 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole might also be a significant factor affecting its bioavailability.

Result of Action

Based on the potential target of par1, it can be inferred that the compound might prevent platelet aggregation, thereby potentially preventing thrombotic cardiovascular events .

properties

IUPAC Name

2-(5-chloropyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-10-4-13-11(14-5-10)15-6-8-2-1-3-9(8)7-15/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKNDDKUXLHLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.